molecular formula C20H17N5O2 B2714917 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897615-10-0

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2714917
CAS No.: 897615-10-0
M. Wt: 359.389
InChI Key: OFNVVWDNVCNEFT-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Naphthalen-2-yloxy Intermediate

      Starting Material: 2-naphthol

      Reagents: Alkyl halide (e.g., methyl iodide), base (e.g., potassium carbonate)

      Conditions: Reflux in an appropriate solvent (e.g., acetone)

  • Synthesis of the Tetrazole Intermediate

      Starting Material: Benzyl cyanide

      Reagents: Sodium azide, ammonium chloride

      Conditions: Heating in a polar solvent (e.g., dimethylformamide)

  • Coupling of Intermediates

      Reagents: The naphthalen-2-yloxy intermediate, the tetrazole intermediate, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)

      Conditions: Room temperature in an inert atmosphere (e.g., nitrogen)

  • Formation of the Final Product

      Reagents: Acetic anhydride, base (e.g., triethylamine)

      Conditions: Stirring at room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Various substituted acetamides

Scientific Research Applications

Chemistry

In organic synthesis, 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design targeting various biological pathways.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring may mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-N-methylacetamide: Lacks the tetrazole ring, making it less versatile in medicinal applications.

    N-(1-phenyl-1H-tetrazol-5-yl)methylacetamide: Lacks the naphthalene ring, which may reduce its potential in materials science.

Uniqueness

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the naphthalene ring, tetrazole ring, and acetamide group. This combination provides a versatile scaffold for various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(14-27-18-11-10-15-6-4-5-7-16(15)12-18)21-13-19-22-23-24-25(19)17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNVVWDNVCNEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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